1-(1-Methylcyclohexyl)ethanone
Overview
Description
“1-(1-Methylcyclohexyl)ethanone” is a chemical compound with the molecular formula C9H16O . It is also known by other names such as “Ethanone, 1-(1-methylcyclohexyl)-” and "1-(1-Methyl-3-cyclohexen-3-yl)ethanol" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexane ring with a methyl group and an acetyl group attached . The IUPAC Standard InChIKey for this compound is UBMBCDFRVPGSSQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 140.22 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, and solubility are not available in the sources I found.Scientific Research Applications
Photochemistry and Structure Analysis
Research has examined the photochemistry and crystal structures of α-adamantylacetophenones, which are closely related to 1-(1-Methylcyclohexyl)ethanone. These studies provide insights into the molecular conformations and reactivity of such compounds under light, contributing to our understanding of their chemical behavior in various states (Fu, Scheffer, Trotter, & Yang, 1998).
Synthesis and Antimicrobial Activity
There has been significant research into the synthesis and antimicrobial properties of compounds structurally similar to this compound. These studies focus on how such compounds can be synthesized and their potential uses in controlling harmful bacteria (Wanjari, 2020).
Radical Cyclization Reactions
Studies on the reaction of cyclohexyl hydroperoxides with iron(II) sulfate have provided insights into the regioselective cyclization of compounds similar to this compound. These findings are essential for understanding the chemical reactivity and potential synthetic applications of such compounds (Masuyama, Sugawara, Nojima, & Mccullough, 2003).
Enzyme Inhibition Studies
Research into the cholinesterase enzyme inhibitory activity of this compound analogs has been conducted. These studies examine the compound's ability to inhibit certain enzymes, which can be relevant in the development of treatments for diseases like Alzheimer's (Mehdi et al., 2013).
Quantum Chemical Calculations
Comprehensive studies have been conducted on the quantum chemical calculations of compounds like this compound. This research helps in understanding the electronic transitions and spectroscopic characteristics of such compounds, which can be crucial in the field of material science and chemical engineering (Koca et al., 2015).
Catalytic Behavior Studies
Investigations into the catalytic behavior of compounds structurally similar to this compound have been carried out. These studies focus on how these compounds behave as catalysts in chemical reactions, potentially leading to applications in industrial chemistry and material synthesis (Sun et al., 2007).
Properties
IUPAC Name |
1-(1-methylcyclohexyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(10)9(2)6-4-3-5-7-9/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMBCDFRVPGSSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCCCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337716 | |
Record name | 1-(1-methylcyclohexyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2890-62-2 | |
Record name | 1-(1-methylcyclohexyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-methylcyclohexyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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